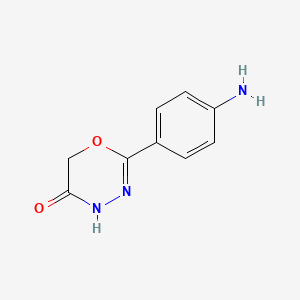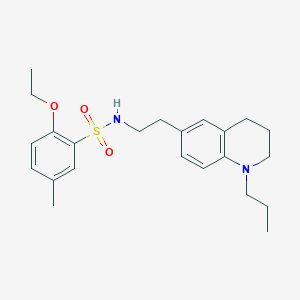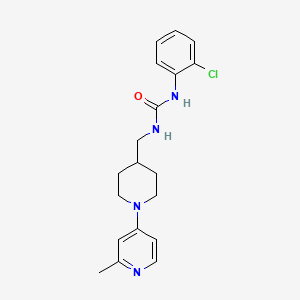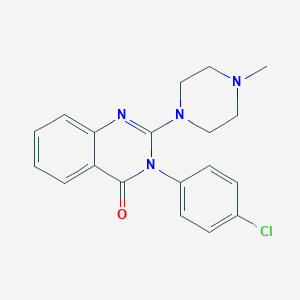
2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one
説明
2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as GSK-3 inhibitor, and it has been extensively studied for its role in the treatment of various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder.
作用機序
The mechanism of action of 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that phosphorylates various substrates, including glycogen synthase, tau protein, and beta-catenin. Inhibition of GSK-3 by 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one results in the activation of various signaling pathways, including the Wnt/beta-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the expression of various oncogenes. It has also been shown to improve cognitive function in animal models of Alzheimer's disease, reduce blood glucose levels in animal models of diabetes, and improve mood in animal models of bipolar disorder.
実験室実験の利点と制限
One of the main advantages of 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one is its specificity for GSK-3. This compound has been shown to selectively inhibit GSK-3, without affecting other kinases. This specificity makes it an attractive candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one. One direction is the development of more potent and selective GSK-3 inhibitors. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as Parkinson's disease and Huntington's disease. Finally, the development of novel drug delivery systems for this compound may overcome its poor solubility and improve its in vivo efficacy.
科学的研究の応用
2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one has been extensively studied for its potential therapeutic properties. It has been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3 is also implicated in the pathogenesis of various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder.
特性
IUPAC Name |
2-(4-aminophenyl)-4H-1,3,4-oxadiazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-7-3-1-6(2-4-7)9-12-11-8(13)5-14-9/h1-4H,5,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULMALYPRWHMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN=C(O1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2382655.png)
![(Z)-2-cyano-N-phenyl-3-[4-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2382656.png)
![2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2382657.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)

![8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline](/img/structure/B2382665.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2382667.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2382669.png)
![6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid](/img/structure/B2382671.png)
![Methyl 2-[8-bromo-1-(2-methoxy-2-oxoethyl)-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2382673.png)
